molecular formula C14H16N2 B11739784 N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine

Katalognummer: B11739784
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: KRKCQGKWPXGWLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine is an organic compound with the molecular formula C14H16N2. It is a derivative of benzene and is characterized by the presence of two methyl groups and a phenyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine typically involves the reaction of N1,N1-dimethyl-1,3-diaminopropane with a phenylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like toluene. The reaction temperature is maintained at around 80-100°C, and the reaction time varies depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound involves a continuous flow process where the reactants are fed into a reactor equipped with a fixed bed catalyst. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified using distillation or crystallization techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N1,N1-dimethyl-1,3-diaminopropane: A precursor in the synthesis of N1,N1-dimethyl-N3-phenylbenzene-1,3-diamine.

    N1,N3-dimethylbenzene-1,3-diamine: A structurally similar compound with different substitution patterns.

    N1,N1-dimethyl-N3-propylpropane-1,3-diamine: Another derivative with a different alkyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C14H16N2

Molekulargewicht

212.29 g/mol

IUPAC-Name

3-N,3-N-dimethyl-1-N-phenylbenzene-1,3-diamine

InChI

InChI=1S/C14H16N2/c1-16(2)14-10-6-9-13(11-14)15-12-7-4-3-5-8-12/h3-11,15H,1-2H3

InChI-Schlüssel

KRKCQGKWPXGWLP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC(=C1)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.